7-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE
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Overview
Description
7-[(2-Chloro-6-fluorophenyl)methoxy]-4,8-dimethyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-chloro-6-fluorophenyl)methoxy]-4,8-dimethyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-fluorophenol and 4,8-dimethyl-2H-chromen-2-one.
Etherification: The 2-chloro-6-fluorophenol undergoes an etherification reaction with 4,8-dimethyl-2H-chromen-2-one in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to a specific temperature, typically around 80-100°C, for several hours to ensure complete conversion.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
7-[(2-Chloro-6-fluorophenyl)methoxy]-4,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.
Scientific Research Applications
7-[(2-Chloro-6-fluorophenyl)methoxy]-4,8-dimethyl-2H-chromen-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It is used in various biological assays to study its effects on cellular processes and pathways.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Industrial Applications: It is explored for its use in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 7-[(2-chloro-6-fluorophenyl)methoxy]-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloro-6-fluorophenyl)acetamide: Known for its potential as a thrombin inhibitor.
Pyrimidine Derivatives: Widely used in therapeutic applications due to their structural diversity and biological activities.
Uniqueness
7-[(2-Chloro-6-fluorophenyl)methoxy]-4,8-dimethyl-2H-chromen-2-one stands out due to its unique combination of chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
7-[(2-chloro-6-fluorophenyl)methoxy]-4,8-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFO3/c1-10-8-17(21)23-18-11(2)16(7-6-12(10)18)22-9-13-14(19)4-3-5-15(13)20/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDCXDIIXGNDLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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